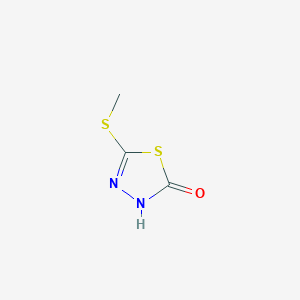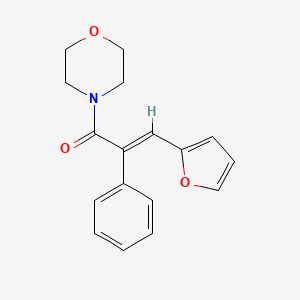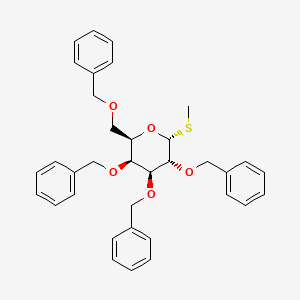
(2R,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside is a complex organic compound primarily used in the field of carbohydrate chemistry. This compound is characterized by the presence of multiple benzyl groups attached to a thiogalactopyranoside core, making it a valuable intermediate in the synthesis of various carbohydrate derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in galactose derivatives using benzyl groups. One common method involves the reaction of methyl α-D-galactopyranoside with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to remove benzyl protecting groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the thiogalactopyranoside core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as sodium hydride (NaH) and benzyl chloride (BnCl) are commonly used.
Major Products Formed
The major products formed from these reactions include various benzyl-protected galactose derivatives, which can be further utilized in the synthesis of more complex carbohydrate molecules .
Scientific Research Applications
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of carbohydrate-based therapeutics.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The compound’s benzyl-protected hydroxyl groups provide stability during reactions, allowing for selective deprotection and subsequent glycosylation. The molecular targets and pathways involved include various glycosyltransferases and glycosidases, which facilitate the transfer of sugar moieties to acceptor molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Uniqueness
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside is unique due to its thiogalactopyranoside core, which imparts distinct reactivity compared to its mannopyranoside and glucopyranoside counterparts. This uniqueness makes it particularly valuable in the synthesis of sulfur-containing carbohydrate derivatives .
Properties
Molecular Formula |
C35H38O5S |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C35H38O5S/c1-41-35-34(39-25-30-20-12-5-13-21-30)33(38-24-29-18-10-4-11-19-29)32(37-23-28-16-8-3-9-17-28)31(40-35)26-36-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35-/m1/s1 |
InChI Key |
UILNWDYGLDOQAD-NDFHSCBSSA-N |
Isomeric SMILES |
CS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


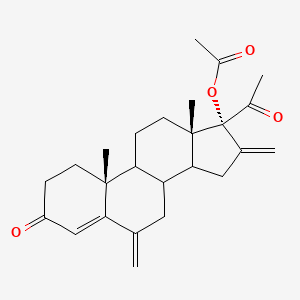
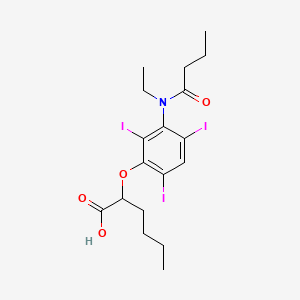
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
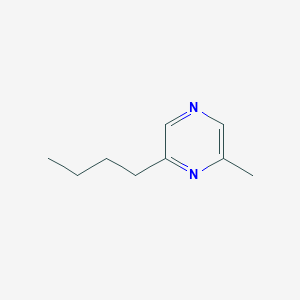
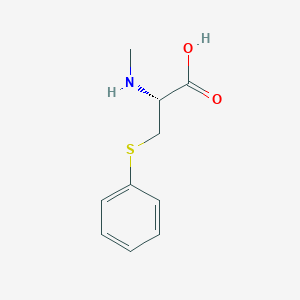
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)
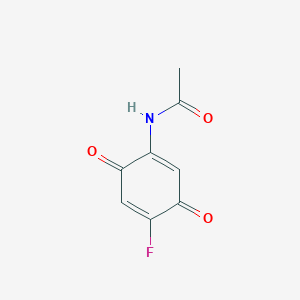
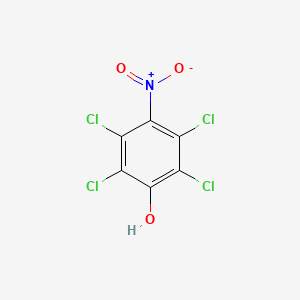
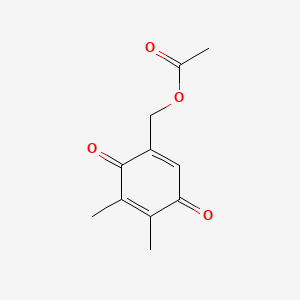
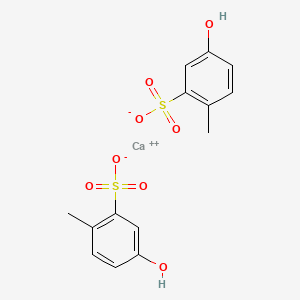
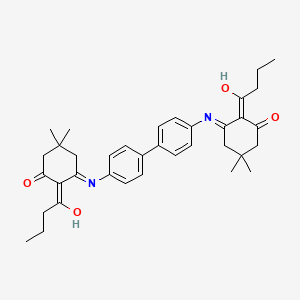
![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
